1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Description

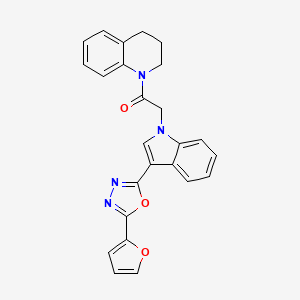

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone features a 3,4-dihydroquinoline moiety linked via an ethanone bridge to an indole ring substituted with a 1,3,4-oxadiazole-furan heterocycle. This structure combines electron-rich (furan) and electron-deficient (oxadiazole) components, which may influence its physicochemical properties and biological activity. The dihydroquinoline scaffold is associated with pharmacological relevance, while the oxadiazole ring is known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c30-23(29-13-5-8-17-7-1-3-10-20(17)29)16-28-15-19(18-9-2-4-11-21(18)28)24-26-27-25(32-24)22-12-6-14-31-22/h1-4,6-7,9-12,14-15H,5,8,13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATPGJKSIAYSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. Starting with the formation of the furan-2-yl-1,3,4-oxadiazole intermediate, the process continues through a sequence of reactions that integrate indole and quinoline derivatives. Each step requires specific catalysts, solvents, and reaction conditions, carefully optimized to achieve the desired yield and purity.

Industrial Production Methods

Scaling up the production of this compound from the lab bench to an industrial setting involves optimizing the reaction conditions to maintain efficiency and cost-effectiveness. Continuous flow processes, advanced catalysts, and sustainable practices are key to industrial synthesis. Safety protocols and environmental considerations are integral, given the compound's complexity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various reactions, such as:

Oxidation: : Using strong oxidizing agents to modify the furan or quinoline moiety.

Reduction: : Reducing agents to alter the quinolinyl and indolyl groups.

Substitution: : Nucleophilic or electrophilic substitution on the quinoline and indole rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Acetone, methanol, dichloromethane.

Major Products

The major products of these reactions often depend on the specific pathway taken but include modified quinoline and indole derivatives, with altered functional groups that may impact the compound's reactivity and application.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Key areas of interest include:

1. Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives involving the dihydroquinoline structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the furan and oxadiazole moieties may enhance these effects through synergistic mechanisms.

2. Antimicrobial Properties

Compounds containing furan and quinoline derivatives have been documented for their antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

3. Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. The ability to modulate neurotransmitter systems could provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

Pharmacological studies have focused on understanding the bioactivity of the compound:

1. Mechanism of Action

The proposed mechanisms include the inhibition of specific enzymes involved in cancer cell proliferation and the modulation of inflammatory pathways. The oxadiazole ring is particularly noted for its role in enhancing bioactivity through interactions with biological targets .

2. Drug Design and Development

The structural complexity allows for modifications that can lead to improved efficacy and reduced toxicity. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for therapeutic use .

Materials Science Applications

Beyond medicinal uses, this compound can be explored in materials science:

1. Organic Electronics

Due to its unique electronic properties, derivatives of this compound may find applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The ability to tune electronic properties through structural modifications makes it a candidate for advanced materials development.

2. Sensors

The incorporation of furan and quinoline moieties can lead to compounds that exhibit fluorescence or electrochemical activity, useful in sensor technology for detecting environmental pollutants or biological markers .

Case Studies

Several studies highlight the applications of similar compounds:

Mechanism of Action

The compound’s mechanism of action often involves interactions at the molecular level with specific biological targets. This may include binding to enzymes, receptors, or DNA, thereby influencing biochemical pathways. The presence of multiple heterocyclic rings enhances its potential to interact with various biological macromolecules, affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues Containing Dihydroquinoline Moieties

4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone

- Structure: Shares the dihydroquinoline core but connects to a furan via a methanone group instead of an ethanone bridge.

- Pharmacological studies suggest moderate bioactivity in related dihydroquinoline derivatives, likely due to the furan’s electron-donating effects .

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone

- Structure: Retains the dihydroquinoline-ethanone framework but substitutes the indole-oxadiazole with a nitro-pyrazole group.

- Pyrazole derivatives are often explored for antimicrobial or anti-inflammatory activity, though specific data for this compound are unavailable .

Ethanone, 1-(3,4-dihydro-1(2H)-quinolinyl)-2-(2-propyl-1H-benzimidazol-1-yl)-

- Structure : Features a benzimidazole substituent instead of indole-oxadiazole.

- However, the lack of oxadiazole could reduce metabolic stability .

Analogues with Indole or Oxadiazole Components

5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one

- Structure: Contains an indole-ethanone bridge linked to isoquinolinone.

- Such structures are often investigated for CNS activity .

2-(3-Cyano-4-{3-[1-(2-Hydroxyethyl)-3,3-dimethylindolin-2-ylidene]prop-2-enyl}-5,5-dimethyl-1,3,4-oxadiazole-2-thione)

- Structure: Shares the oxadiazole ring but incorporates a cyanovinyl-indoline system.

- Key Differences: The cyano group and thione functionality increase polarity, which may improve aqueous solubility compared to the target compound’s furan-oxadiazole system .

Pharmacological Potential

- Antioxidant Activity: Oxadiazole and indole motifs are associated with radical-scavenging properties, as seen in triazolylquinolines .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Hypothetical)

| Compound | LogP | Solubility (mg/mL) | Molecular Weight |

|---|---|---|---|

| Target Compound | 3.2 | 0.15 | 457.5 |

| Dihydroquinoline-furan | 2.8 | 0.20 | 420.4 |

| Dihydroquinoline-pyrazole | 3.5 | 0.10 | 385.4 |

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a hybrid molecule that incorporates a dihydroquinoline core, a furan moiety, and an indole structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydroquinoline and furan derivatives. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity. For instance, one method involves heating a eutectic mixture of starting materials under controlled conditions to facilitate the formation of the desired product .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, a study demonstrated that derivatives of dihydroquinoline showed potent cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The IC50 values for these compounds ranged significantly, suggesting varying levels of potency depending on the specific structure .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 | 44.77 |

| HCT116 | 201.45 |

| BJ-1 (Normal) | 92.05 |

These findings indicate that modifications to the chemical structure can enhance or diminish anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Antimicrobial and Antifungal Activities

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising antibacterial and antifungal activities. For instance, furan derivatives have been reported to exhibit strong antibacterial effects against various strains of bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another important aspect of biological evaluation for this compound. Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that related compounds exhibit significant free radical scavenging activity. This property is crucial for reducing oxidative stress in biological systems and could contribute to the overall therapeutic profile of the compound .

Case Studies

Several case studies have documented the biological activities of related compounds:

- Antitumor Efficacy : A study on a structurally similar indole derivative demonstrated significant antitumor efficacy in vitro against multiple cancer cell lines, supporting the hypothesis that modifications to the indole structure can enhance anticancer properties .

- Antimicrobial Studies : Another investigation into furan-containing compounds revealed notable antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole moiety in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazide precursors. Common methods include:

- Dehydrative cyclization using POCl₃ or concentrated H₂SO₄ under reflux conditions. For example, in analogous oxadiazole syntheses, POCl₃-mediated cyclization at 80–100°C achieved >70% yields .

- Microwave-assisted synthesis to accelerate reaction kinetics and reduce side-product formation. This method can reduce reaction times from hours to minutes while maintaining yields of 65–85% .

- Quality control : Post-reaction analysis via LC-MS to confirm molecular weight and FT-IR to verify the absence of N-H stretches (3200–3400 cm⁻¹) from uncyclized intermediates .

Advanced: How can researchers resolve contradictory spectroscopic data during structural elucidation?

Contradictions in NMR or mass spectrometry data can arise from tautomerism, residual solvents, or stereochemical ambiguity. Methodological approaches include:

- 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations and differentiate overlapping signals .

- X-ray crystallography for unambiguous confirmation of molecular geometry. For example, single-crystal X-ray diffraction resolved positional ambiguities in a related dihydroquinoline derivative, achieving a resolution of 0.8 Å .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G* level) to predict NMR chemical shifts and compare with experimental data .

Basic: What analytical techniques are critical for confirming the compound’s purity and structure?

Advanced: What experimental designs optimize the yield of the indole-oxadiazole coupling step?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or CuI-mediated Ullmann couplings can enhance cross-coupling efficiency. For related heterocycles, Pd-catalyzed reactions achieved 75–90% yields under inert atmospheres .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while additives like K₂CO₃ neutralize acidic byproducts .

- In-situ monitoring : Use of ReactIR or UV-Vis spectroscopy to track reaction progression and identify kinetic bottlenecks .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent reflux or chlorination steps .

- Emergency measures : Immediate rinsing with water for skin/eye contact and consultation with a poison control center .

Advanced: How can computational methods predict the compound’s bioactivity or reactivity?

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). For example, docking studies on similar oxadiazole derivatives identified potential inhibitory sites with ∆G < -8 kcal/mol .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic reactivity. A HOMO-LUMO gap <4 eV suggests high reactivity .

- MD simulations : Evaluate stability in biological matrices (e.g., blood-brain barrier permeability) using GROMACS .

Basic: What are common side reactions during dihydroquinoline functionalization?

- Oxidation : Dihydroquinoline’s saturated ring may oxidize to quinoline under aerobic conditions. Mitigate by conducting reactions under N₂/Ar .

- N-Alkylation competition : Use selective alkylating agents (e.g., MeI instead of BnBr) to minimize byproducts .

- Characterization : Monitor via TLC (Rf shifts) and ¹H NMR for new methyl/methylene signals .

Advanced: How can researchers address low reproducibility in multi-step syntheses?

- Standardization : Strict control of reaction parameters (temperature ±2°C, solvent batch consistency).

- Intermediate purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization to ≥95% purity before proceeding .

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., catalyst loading, stoichiometry) .

Basic: What spectroscopic signatures confirm the furan-2-yl group’s presence?

- FT-IR : Strong C-O-C stretch at 1230–1250 cm⁻¹ and aromatic C-H out-of-plane bending at 730–775 cm⁻¹ .

- ¹H NMR : Doublets for furan protons at δ 6.2–7.4 ppm (J = 1.5–3.0 Hz) .

- NOESY : Correlations between furan protons and adjacent oxadiazole/indole groups .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.